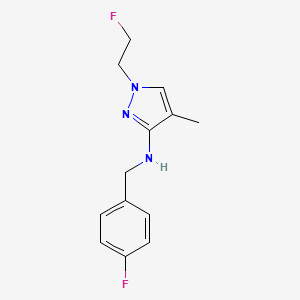![molecular formula C14H14N4O B11736483 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[1-(Diméthylamino)-3-[(4-hydroxyphényl)amino]prop-2-èn-1-ylidène]propanedinitrile est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe diméthylamino, un groupe hydroxyphényl et un fragment propanedinitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[1-(Diméthylamino)-3-[(4-hydroxyphényl)amino]prop-2-èn-1-ylidène]propanedinitrile implique généralement plusieurs étapes. Une méthode courante comprend la réaction de l'o-hydroxyacetophénone avec le 4-diméthylaminobenzaldéhyde en utilisant la pipéridine comme catalyseur . La chalcone résultante subit une cyclisation en utilisant du peroxyde d'hydrogène pour former le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. Le processus peut également inclure des étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[1-(Diméthylamino)-3-[(4-hydroxyphényl)amino]prop-2-èn-1-ylidène]propanedinitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Borohydrure de sodium dans un solvant approprié.
Substitution : Divers agents halogénants et nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-[1-(Diméthylamino)-3-[(4-hydroxyphényl)amino]prop-2-èn-1-ylidène]propanedinitrile présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres molécules organiques complexes.
Médecine : Investigué pour ses effets pharmacologiques, tels que ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-[1-(Diméthylamino)-3-[(4-hydroxyphényl)amino]prop-2-èn-1-ylidène]propanedinitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés. Par exemple, il peut interférer avec la synthèse de biomolécules essentielles dans les micro-organismes, ce qui explique ses propriétés antifongiques et antibactériennes .
Applications De Recherche Scientifique
2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in its antifungal and antibacterial properties .
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-3-(Diméthylamino)-1-(2-hydroxy-4,6-diméthoxyphényl)prop-2-èn-1-one
- (2E)-3-(Diméthylamino)-1-(2-hydroxyphényl)prop-2-èn-1-one
Unicité
Le 2-[1-(Diméthylamino)-3-[(4-hydroxyphényl)amino]prop-2-èn-1-ylidène]propanedinitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
2-[1-(dimethylamino)-3-(4-hydroxyanilino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N4O/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(19)6-4-12/h3-8,17,19H,1-2H3 |
Clé InChI |
IZUOBSYLVUVGAG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11736400.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736404.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736431.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736439.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
amine](/img/structure/B11736473.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
